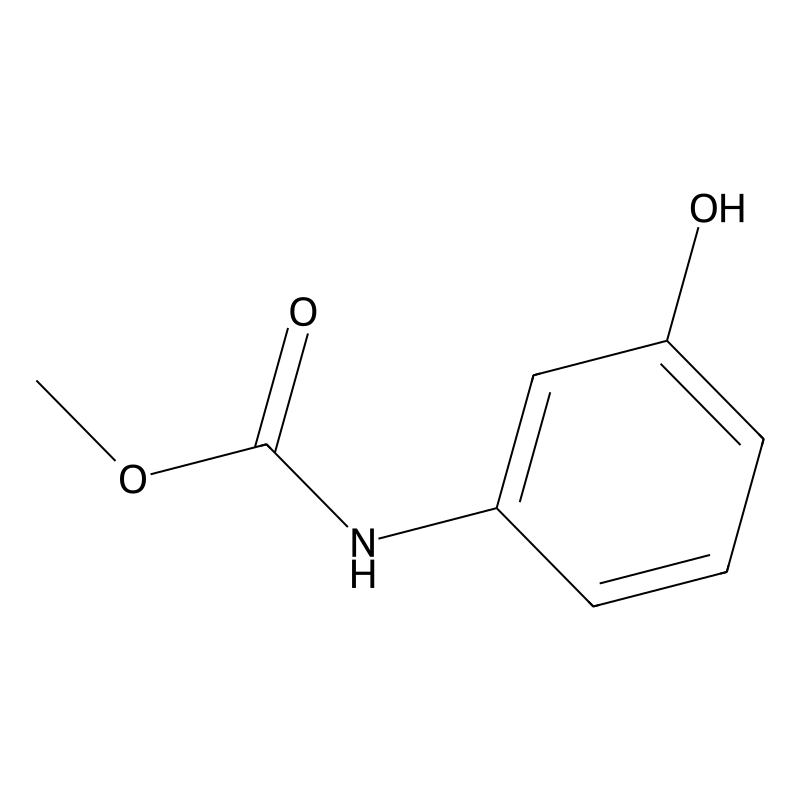Methyl (3-hydroxyphenyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Environmental Transformation Product
Methyl (3-hydroxyphenyl)carbamate, also known as MHPC, is primarily studied in scientific research as an environmental transformation product. This means that it is a compound formed when other chemicals, such as the herbicide phenmedipham, degrade in the environment. ()
Monitoring and Detection
Scientists are interested in MHPC because it can be present in soil and water. Research efforts focus on developing methods to monitor and detect MHPC in the environment. This information helps scientists understand the potential impact of the parent compound, phenmedipham, on the environment. () ()
Methyl (3-hydroxyphenyl)carbamate is an organic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. It is characterized by the presence of a carbamate functional group, which is known for its role in various biological and chemical processes. The compound is also recognized by its CAS number 13683-89-1 and has been studied for its potential applications in pharmaceuticals and agrochemicals .
As mentioned earlier, information regarding the specific mechanism of action of methyl (3-hydroxyphenyl)carbamate as a herbicide is limited.
- Electrophilic Amination: This reaction involves the compound reacting with sodium azide in polyphosphoric acid at elevated temperatures (55–60°C) to form azide derivatives .
- Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
- Transesterification: Methyl (3-hydroxyphenyl)carbamate can react with alcohols to form different esters, a reaction that is often utilized in organic synthesis to modify the properties of the compound .
Methyl (3-hydroxyphenyl)carbamate exhibits notable biological activities, which include:
- Antimicrobial Properties: Studies indicate that this compound has potential antimicrobial effects, making it a candidate for further investigation in developing new antibiotics or antifungal agents .
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes, which may be relevant in therapeutic contexts, particularly in the treatment of diseases where enzyme inhibition is beneficial .
The synthesis of Methyl (3-hydroxyphenyl)carbamate can be achieved through various methods:
- Direct Carbamation: This involves reacting 3-hydroxyaniline with methyl chloroformate in the presence of a base such as triethylamine.
- Reflux Method: The compound can also be synthesized by refluxing 3-hydroxyaniline with methyl isocyanate in an organic solvent.
- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that offer higher yields and reduced reaction times compared to traditional methods.
Methyl (3-hydroxyphenyl)carbamate finds utility in several fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
- Agricultural Chemicals: The compound has potential applications as a pesticide or herbicide, leveraging its antimicrobial properties.
- Research: It is used in biochemical research for studying enzyme inhibition and other biological mechanisms .
Research on Methyl (3-hydroxyphenyl)carbamate has highlighted its interactions with various biological systems:
- Enzyme Interaction: Studies have demonstrated that this compound can interact with specific enzymes, leading to inhibition that may be useful in therapeutic applications.
- Cellular Studies: In vitro studies have shown how the compound affects cellular pathways, providing insights into its potential uses in medicine and agriculture .
Methyl (3-hydroxyphenyl)carbamate shares structural and functional similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl carbamate | Simpler structure; used primarily as an insecticide. | |
| Phenyl carbamate | Lacks hydroxyl group; used as a herbicide. | |
| 3-Hydroxyaniline | Precursor to Methyl (3-hydroxyphenyl)carbamate; lacks carbamate functionality. | |
| Methyl N-(4-hydroxyphenyl)carbamate | Similar structure but differs by the position of hydroxyl group; potential for different biological activity. |
Methyl (3-hydroxyphenyl)carbamate's unique combination of the hydroxyl and carbamate groups gives it distinct properties that may enhance its efficacy in biological applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








